molecular formula C23H27N3O2 B4758498 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B4758498
M. Wt: 377.5 g/mol
InChI Key: BZVQKUSIALOXCC-UHFFFAOYSA-N
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Description

4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as PPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. PPB is a small molecule that has been used in various research studies to investigate its mechanism of action and potential applications. In

Mechanism of Action

The mechanism of action of 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of the protein-protein interaction between Hsp90 and p23. This interaction is essential for the stabilization and maturation of various client proteins, including oncogenic proteins. By inhibiting this interaction, 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can disrupt the stabilization and maturation of oncogenic proteins, leading to their degradation and inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have significant biochemical and physiological effects in various research studies. 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by disrupting the stabilization and maturation of oncogenic proteins. 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have anti-inflammatory properties, making it a potential treatment option for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages for lab experiments, including its potency, specificity, and cost-effectiveness. 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a potent inhibitor of the protein-protein interaction between Hsp90 and p23, making it a valuable tool for investigating the role of Hsp90 in various cellular processes. 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is also highly specific, meaning that it only targets the interaction between Hsp90 and p23, making it less likely to have off-target effects. Finally, 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is relatively inexpensive, making it a popular choice for research studies.
However, there are also some limitations to using 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments. 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has poor solubility in water, which can make it challenging to use in certain experiments. Additionally, 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has a short half-life, meaning that it can degrade quickly, making it challenging to use in long-term experiments.

Future Directions

There are several future directions for research involving 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One potential direction is to investigate the use of 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a potential treatment option for various cancers. 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.
Another potential direction is to investigate the use of 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a potential treatment option for various inflammatory diseases. 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have anti-inflammatory properties, making it a potential treatment option for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Finally, further research is needed to investigate the potential side effects of 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its long-term effects on cellular processes. Understanding the potential risks and benefits of 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is essential for its safe and effective use in various research studies.
Conclusion
In conclusion, 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties. 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a potent inhibitor of the protein-protein interaction between Hsp90 and p23, making it a valuable tool for investigating the role of Hsp90 in various cellular processes. 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages for lab experiments, including its potency, specificity, and cost-effectiveness. However, there are also some limitations to using 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments, including its poor solubility in water and short half-life. Finally, there are several future directions for research involving 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, including investigating its potential use as a treatment option for various cancers and inflammatory diseases.

Scientific Research Applications

4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been widely used in scientific research studies due to its unique properties. 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a potent inhibitor of the protein-protein interaction between Hsp90 and p23, which is essential for the stabilization and maturation of various client proteins. This property of 4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has made it a popular choice for investigating the role of Hsp90 in various cellular processes, including cancer.

properties

IUPAC Name

4-piperidin-1-yl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-22(18-10-12-19(13-11-18)25-14-4-1-5-15-25)24-21-9-3-2-8-20(21)23(28)26-16-6-7-17-26/h2-3,8-13H,1,4-7,14-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVQKUSIALOXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(piperidin-1-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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